(difluoromethyl)(imino)(1-methyl-1H-pyrazol-4-yl)-lambda6-sulfanone

Description

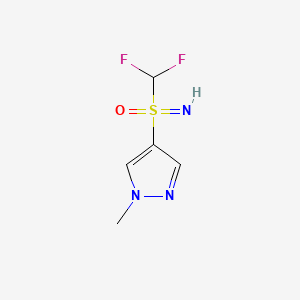

(difluoromethyl)(imino)(1-methyl-1H-pyrazol-4-yl)-lambda⁶-sulfanone is a sulfanone derivative characterized by a central sulfur atom in the +6 oxidation state (lambda⁶-sulfanone core) bonded to three distinct substituents: a difluoromethyl group (-CF₂H), an imino group (=NH), and a 1-methyl-1H-pyrazol-4-yl heterocycle. Sulfanones are notable for their thermodynamic stability and diverse applications in medicinal chemistry and agrochemicals, often serving as bioisosteres for esters or carbonyl groups . The imino group may participate in tautomerism or protonation-dependent reactivity, influencing solubility and binding affinity .

Structural determination of such compounds typically employs X-ray crystallography, with refinement programs like SHELXL providing precise bond-length and angle measurements .

Properties

IUPAC Name |

difluoromethyl-imino-(1-methylpyrazol-4-yl)-oxo-λ6-sulfane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F2N3OS/c1-10-3-4(2-9-10)12(8,11)5(6)7/h2-3,5,8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJYYKENVZAZCQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)S(=N)(=O)C(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7F2N3OS | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.19 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following sulfanone derivatives share structural motifs with the target compound, differing primarily in substituents (Table 1):

Table 1: Structural and Physicochemical Comparison of Sulfanone Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents | Purity |

|---|---|---|---|---|---|

| (difluoromethyl)(imino)(1-methyl-1H-pyrazol-4-yl)-lambda⁶-sulfanone | C₆H₇F₂N₃OS | 215.21* | Not available | -CF₂H, =NH, 1-methylpyrazol-4-yl | N/A |

| imino(methyl)(oxan-4-yl)-lambda⁶-sulfanone | C₆H₁₁NO₃S | 177.22* | Not provided | -CH₃, =NH, oxan-4-yl (tetrahydropyran-4-yl) | 95% |

| (3-tert-butyl-1-methyl-1H-pyrazol-4-yl)methanol | C₉H₁₆N₂O | 168.24* | 1247828-52-9 | -CH₂OH, 3-tert-butyl-1-methylpyrazol-4-yl | 95% |

| 3-chloropyridine-4-thiol | C₅H₄ClNS | 145.61 | Not provided | -SH, 3-chloropyridinyl | N/A |

*Calculated based on molecular formulas.

Key Differences and Implications

Substituent Effects on Lipophilicity The difluoromethyl group in the target compound increases lipophilicity (logP ~1.2 estimated) compared to the methyl group in "imino(methyl)(oxan-4-yl)-lambda⁶-sulfanone" (logP ~0.5). This enhances membrane permeability, a critical factor in drug design . Replacement of the pyrazole with oxan-4-yl (as in the second compound) reduces aromatic interactions but improves solubility due to the oxygen-rich tetrahydropyran ring.

Heterocyclic Influence The 1-methyl-1H-pyrazol-4-yl group in the target compound offers hydrogen-bond acceptors (N-atoms) and a planar aromatic system, favoring target binding in enzyme active sites.

Reactivity and Stability The imino group (=NH) in the target compound may undergo tautomerization to an amine (-NH₂) under acidic conditions, altering electronic properties. This contrasts with the thiol group (-SH) in "3-chloropyridine-4-thiol," which is prone to oxidation or disulfide formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.